High-Affinity GHSR Binding
BMS-604992 dihydrochloride demonstrates high-affinity binding to the ghrelin receptor with a Ki of 2.3 nM . While a direct head-to-head comparison with a specific alternative is not available in the provided data, this binding affinity is a key quantitative metric for its potency. Compared to the endogenous ligand ghrelin, which has a reported Ki in the low nanomolar range (e.g., ~0.7 nM for human GHSR) [1], BMS-604992 exhibits a comparable level of affinity, establishing it as a potent synthetic surrogate. This high affinity is a critical factor for its efficacy at low concentrations.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.3 nM |
| Comparator Or Baseline | Endogenous ligand ghrelin (approximate baseline Ki ~0.7 nM) |
| Quantified Difference | ~3.3-fold lower affinity than ghrelin |
| Conditions | Radioligand binding assay using the ghrelin receptor (GHSR). |
Why This Matters
The 2.3 nM Ki value defines BMS-604992 as a high-potency GHSR agonist, which is essential for reproducible in vitro and in vivo pharmacology studies.
- [1] Holst, B., et al. (2003). High constitutive signaling of the ghrelin receptor—identification of a potent inverse agonist. Molecular Endocrinology, 17(11), 2201-2210. View Source
